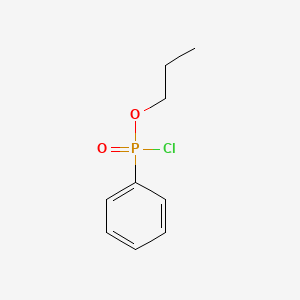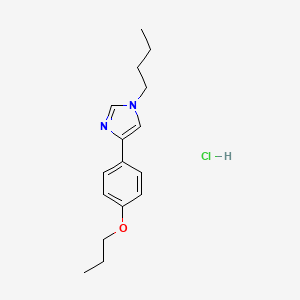
Imidazole, 1-butyl-4-(p-propoxyphenyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazole, 1-butyl-4-(p-propoxyphenyl)-, hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a butyl group at position 1 and a p-propoxyphenyl group at position 4, with the hydrochloride salt form enhancing its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Imidazole, 1-butyl-4-(p-propoxyphenyl)-, hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Substitution Reactions: The butyl group is introduced at position 1 through a nucleophilic substitution reaction using butyl halides.
Introduction of the p-Propoxyphenyl Group: The p-propoxyphenyl group is introduced at position 4 through a Friedel-Crafts alkylation reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
Oxidation: Imidazole, 1-butyl-4-(p-propoxyphenyl)-, hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or p-propoxyphenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, aryl halides, and other electrophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of imidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with new functional groups replacing the original ones.
科学研究应用
Imidazole, 1-butyl-4-(p-propoxyphenyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of Imidazole, 1-butyl-4-(p-propoxyphenyl)-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It can also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
相似化合物的比较
Similar Compounds
- Imidazole, 1-butyl-4-(p-methoxyphenyl)-, hydrochloride
- Imidazole, 1-butyl-4-(p-ethoxyphenyl)-, hydrochloride
- Imidazole, 1-butyl-4-(p-butoxyphenyl)-, hydrochloride
Uniqueness
Imidazole, 1-butyl-4-(p-propoxyphenyl)-, hydrochloride is unique due to the specific combination of the butyl and p-propoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry, where its particular characteristics are advantageous.
属性
CAS 编号 |
40405-65-0 |
|---|---|
分子式 |
C16H23ClN2O |
分子量 |
294.82 g/mol |
IUPAC 名称 |
1-butyl-4-(4-propoxyphenyl)imidazole;hydrochloride |
InChI |
InChI=1S/C16H22N2O.ClH/c1-3-5-10-18-12-16(17-13-18)14-6-8-15(9-7-14)19-11-4-2;/h6-9,12-13H,3-5,10-11H2,1-2H3;1H |
InChI 键 |
MXOWJKWJVWHRLX-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C=C(N=C1)C2=CC=C(C=C2)OCCC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


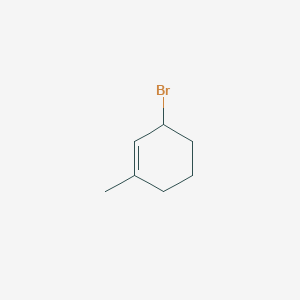

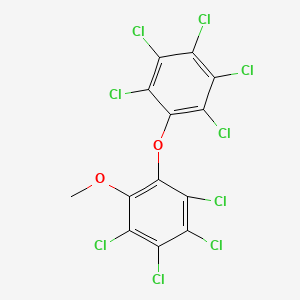
![4-[1-(4-Chlorophenyl)pentoxy]-4-oxobutanoic acid](/img/structure/B14670747.png)
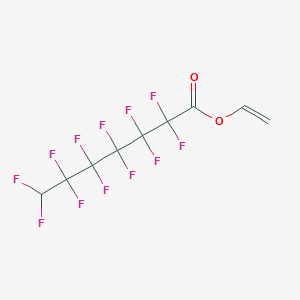
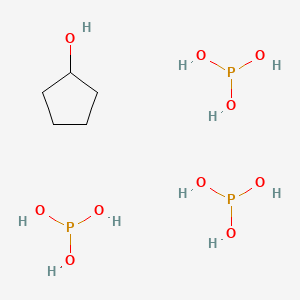
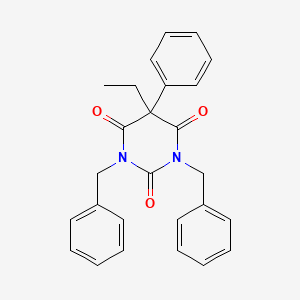
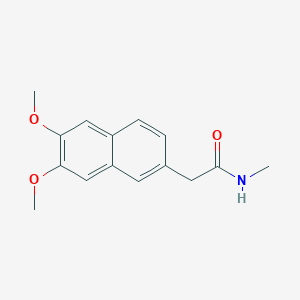
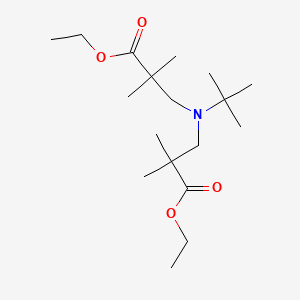

![Dimethyl [2-([1,1'-biphenyl]-4-yl)-2-oxoethyl]phosphonate](/img/structure/B14670817.png)
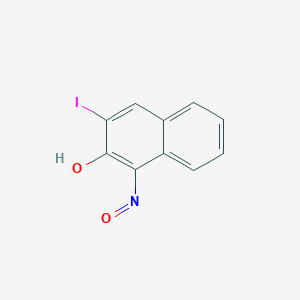
![N-{4-[3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14670820.png)
